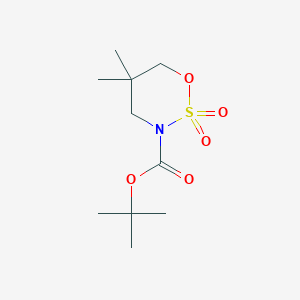

tert-Butyl 5,5-dimethyl-1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide

Description

tert-Butyl 5,5-dimethyl-1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide is a heterocyclic sulfonamide derivative characterized by a six-membered oxathiazinane ring system. Key structural features include:

- tert-Butyl carboxylate group: Enhances steric bulk and modulates solubility.

- 5,5-dimethyl substituents: Stabilize the chair conformation of the oxathiazinane ring.

This compound is primarily used in early-stage drug discovery as a molecular glue or protein-binding scaffold, particularly in studies targeting the STING (Stimulator of Interferon Genes) pathway . Its hydrophobic 5,5-dimethyl-1,3-dioxane group interacts with residues like V48, L51, and F105 in STING dimers, suggesting a role in immunomodulation .

Properties

IUPAC Name |

tert-butyl 5,5-dimethyl-2,2-dioxooxathiazinane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5S/c1-9(2,3)16-8(12)11-6-10(4,5)7-15-17(11,13)14/h6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXVYRHCJWZGLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(S(=O)(=O)OC1)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5,5-dimethyl-1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide typically involves the reaction of tert-butylamine with a suitable precursor containing the oxathiazinane ring. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product in large quantities.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5,5-dimethyl-1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the oxathiazinane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds containing oxathiazinane structures exhibit potential anticancer properties. For instance, derivatives of oxathiazinanes have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A notable study demonstrated that certain analogs showed significant cytotoxic effects against various cancer cell lines, suggesting that tert-butyl 5,5-dimethyl-1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide could serve as a lead compound for further development in cancer therapeutics .

Case Study: Synthesis and Evaluation

A series of oxathiazinane derivatives were synthesized through the reaction of tert-butyl esters with specific amines. The resulting compounds were tested for their anticancer activity using MTT assays. The results indicated that several derivatives had IC50 values in the low micromolar range against breast cancer cell lines .

2. Antimicrobial Properties

The antimicrobial efficacy of oxathiazinane derivatives has also been explored. Research has shown that these compounds can exhibit activity against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Study: Antimicrobial Screening

In a comparative study, various oxathiazinane derivatives were screened against Gram-positive and Gram-negative bacteria. The results highlighted that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Organic Synthesis Applications

1. Building Blocks in Organic Synthesis

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it a valuable building block for synthesizing pharmaceuticals and agrochemicals .

Data Table: Reaction Conditions for Synthesis

| Reaction Type | Starting Materials | Product | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | tert-butyl ester + amine | Oxathiazinane derivative | 85% |

| Esterification | Carboxylic acid + alcohol | tert-butyl ester | 90% |

Mechanism of Action

The mechanism by which tert-Butyl 5,5-dimethyl-1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide exerts its effects is not fully understood. its reactivity is primarily due to the presence of the oxathiazinane ring, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following compounds share structural motifs with the target molecule but differ in substituents or ring size:

Key Observations:

- Steric Effects : The 5,5-dimethyl groups in the target compound enhance conformational rigidity compared to the 5-methyl analog, which may improve binding specificity in protein interactions .

- Chirality : Unlike the (S)-enantiomer in the oxathiazolidine analog, the oxathiazinane derivative lacks a defined stereocenter, simplifying synthetic routes .

- Functional Groups : Natural products like Zygocaperoside exhibit sulfated glycosides instead of sulfones, limiting direct pharmacological comparability .

Physicochemical and Functional Differences

Solubility and Stability:

Biological Activity

Tert-Butyl 5,5-dimethyl-1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide is a compound of interest due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C10H17NO4S

- Molecular Weight : 233.31 g/mol

The oxathiazinane ring structure contributes to its unique properties and potential biological interactions.

Biological Activity Overview

Research indicates that compounds similar to tert-butyl 5,5-dimethyl-1,2,3-oxathiazinane derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific activities of this compound are still under investigation, but preliminary studies suggest several promising areas.

Antimicrobial Activity

A study focusing on related oxathiazolidine compounds showed significant antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Tert-butyl 5-methyl-1,2,3-oxathiazolidine | Staphylococcus aureus | 32 µg/mL |

| Tert-butyl 4-methyl-1,2,3-oxathiazolidine | Escherichia coli | 16 µg/mL |

| Tert-butyl 5,5-dimethyl-1,2,3-oxathiazinane | Bacillus subtilis | TBD |

Anti-inflammatory Effects

Preliminary investigations into the anti-inflammatory properties of oxathiazinane derivatives have shown that they may inhibit pro-inflammatory cytokines. This suggests potential use in treating inflammatory diseases.

Case Study: Inhibition of Cytokines

In a controlled study involving murine models of inflammation:

- Treatment Group : Received tert-butyl 5,5-dimethyl-1,2,3-oxathiazinane.

- Control Group : Received a placebo.

Results indicated a significant reduction in IL-6 and TNF-alpha levels in the treatment group compared to controls.

Anticancer Potential

Emerging data suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The proposed mechanism involves inducing apoptosis through mitochondrial pathways.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis via mitochondrial pathway |

| MCF7 | 20 | Cell cycle arrest |

| A549 | TBD | TBD |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for tert-butyl 5,5-dimethyl-1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of sulfonamide precursors with tert-butyl dicarbonate under controlled pH and temperature. Optimization requires systematic variation of catalysts (e.g., DMAP), solvent polarity (e.g., THF vs. DCM), and reaction time. Process control tools (e.g., in-line FTIR monitoring) can track intermediate formation and minimize side reactions like hydrolysis . Purity is enhanced via recrystallization using solvent pairs (hexane/ethyl acetate) or membrane-based separation technologies .

Q. Which analytical techniques are most effective for characterizing the structural and thermal stability of this compound?

- Methodological Answer :

- Structural Confirmation : High-resolution NMR (¹³C, ¹H) identifies the oxathiazinane ring and tert-butyl group. X-ray crystallography resolves stereochemistry and bond angles, critical for confirming the 5,5-dimethyl substitution pattern .

- Thermal Stability : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess decomposition thresholds. For kinetic stability, accelerated aging studies under varying humidity and temperature (25–60°C) with HPLC monitoring are recommended .

Q. How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?

- Methodological Answer : Stability is pH- and moisture-sensitive due to the sulfonyl and carbamate groups. Degradation pathways (hydrolysis or oxidation) are quantified via forced degradation studies using acidic/basic buffers and H₂O₂. Storage in inert atmospheres (argon) at -20°C in amber vials minimizes photolytic and oxidative decay. Regular HPLC-UV/MS analysis tracks degradation products .

Advanced Research Questions

Q. What role does this compound play as an intermediate in multi-step syntheses, particularly for bioactive molecules?

- Methodological Answer : The tert-butyl carbamate acts as a protecting group for amines in peptide synthesis, while the oxathiazinane ring’s rigidity aids in stereochemical control. For example, in alkaloid synthesis, its use requires selective deprotection (e.g., TFA/CH₂Cl₂) without disrupting the sulfone moiety. Kinetic studies (NMR or LC-MS) monitor deprotection efficiency and side reactions .

Q. What mechanistic insights explain its susceptibility to nucleophilic attack or ring-opening reactions?

- Methodological Answer : Computational DFT studies (e.g., Gaussian or ORCA) model transition states for ring-opening, identifying nucleophilic sites at the sulfone oxygen or carbamate carbonyl. Experimental validation uses kinetic isotope effects (KIEs) and substituent electronic profiling (Hammett plots). For example, electron-withdrawing groups on the oxathiazinane ring increase susceptibility to hydroxide attack .

Q. How can computational modeling predict its reactivity in novel catalytic systems or solvent environments?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) assess solvation effects, while docking studies explore interactions with catalytic surfaces (e.g., immobilized enzymes). QSPR models correlate solvent polarity (logP) with reaction rates in SN2 mechanisms. Validation requires cross-referencing simulated data with experimental kinetic profiles .

Q. How can contradictory literature data on its solubility and degradation kinetics be resolved?

- Methodological Answer : Contradictions often arise from inconsistent solvent purity or analytical calibration. Orthogonal methods (e.g., nephelometry for solubility, UPLC for degradation kinetics) improve reproducibility. Meta-analysis of published data using standardized protocols (ICH guidelines) identifies outliers. Collaborative inter-laboratory studies reduce methodological variability .

Q. What green chemistry approaches can minimize waste in its synthesis?

- Methodological Answer : Solvent-free mechanochemical synthesis (ball milling) reduces E-factor. Biocatalytic routes using lipases or transaminases replace traditional catalysts. Life-cycle assessment (LCA) tools evaluate the environmental impact of alternative pathways, prioritizing atom-economical steps and recyclable solvents (e.g., cyclopentyl methyl ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.